molecular formula C21H17FN2S B14333290 4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole CAS No. 110855-68-0

4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole

Cat. No.: B14333290
CAS No.: 110855-68-0
M. Wt: 348.4 g/mol
InChI Key: OMFZIFXWIMLZMB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group and a phenylsulfanyl group attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of 4-fluorophenylhydrazine hydrochloride, which reacts with the intermediate pyrazole compound.

    Attachment of the phenylsulfanyl group: This is typically done through a nucleophilic substitution reaction using phenylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenylsulfanyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylhydrazine hydrochloride: Used as an intermediate in the synthesis of various organic compounds.

    4-Fluorophenylacetyl chloride: Utilized as an acylating agent in organic synthesis.

    Bis(4-fluorophenyl) sulfone: Known for its applications in the synthesis of polymers and other materials.

Uniqueness

4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole is unique due to the presence of both fluorophenyl and phenylsulfanyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

110855-68-0

Molecular Formula

C21H17FN2S

Molecular Weight

348.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(4-phenylsulfanylphenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C21H17FN2S/c22-17-10-6-15(7-11-17)20-14-23-24-21(20)16-8-12-19(13-9-16)25-18-4-2-1-3-5-18/h1-13,20,23H,14H2

InChI Key

OMFZIFXWIMLZMB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C2=CC=C(C=C2)SC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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